Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2-(4-chlorophenyl)pyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

This disubstituted pyrimidine is a critical building block for kinase-focused libraries, featuring a C5 bromine for selective cross-coupling and a stable C2 4-chlorophenyl group that preserves core lipophilicity. With a documented BRD4 IC50 of 794 nM, it provides a reliable SAR baseline for epigenetic inhibitor programs. Substitution with alternative halogenated pyrimidines compromises chemoselectivity and biological outcomes. Order with confidence at ≥98% purity to ensure reproducible synthesis and consistent target engagement in your Chk, Pdk, and Akt inhibitor campaigns.

Molecular Formula C10H6BrClN2
Molecular Weight 269.526
CAS No. 177727-15-0
Cat. No. B573985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-chlorophenyl)pyrimidine
CAS177727-15-0
Molecular FormulaC10H6BrClN2
Molecular Weight269.526
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=N2)Br)Cl
InChIInChI=1S/C10H6BrClN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H
InChIKeyKXPSCRRPUXNJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(4-chlorophenyl)pyrimidine (CAS 177727-15-0): A Strategic Halogenated Building Block for Kinase-Targeted Drug Discovery


5-Bromo-2-(4-chlorophenyl)pyrimidine (CAS 177727-15-0) is a disubstituted pyrimidine featuring a bromine atom at the 5-position and a 4-chlorophenyl group at the 2-position . This specific halogenation pattern imparts distinct reactivity and physicochemical properties that are leveraged in medicinal chemistry for the construction of kinase inhibitor libraries [1]. The compound serves as a key intermediate in the synthesis of various bioactive molecules, notably as a scaffold for Chk, Pdk, and Akt kinase inhibitors [1].

Why 5-Bromo-2-(4-chlorophenyl)pyrimidine Cannot Be Interchanged with Other Halogenated Pyrimidines: A Reactivity and Selectivity Imperative


Generic substitution of this compound with other halogenated pyrimidines is not feasible due to the critical and opposing roles of its two halogen substituents. The C5 bromine is designed as a reactive handle for cross-coupling reactions, while the chlorine on the 2-phenyl ring is intended to be relatively inert under these conditions, allowing for chemoselective functionalization [1]. Literature on Suzuki-Miyaura couplings of halogenated pyrimidines explicitly demonstrates that bromo- and chloro-substituents on the pyrimidine core exhibit different reactivity and yields [1]. Replacing the 4-chlorophenyl group with a different aryl moiety would alter the compound's lipophilicity (clogP) and potentially its binding affinity to biological targets like BRD4, as indicated by the specific IC50 value of 794 nM for this compound [2]. Therefore, substituting with a simpler analog like 5-bromo-2-phenylpyrimidine or a different halogenated derivative would compromise the intended synthetic pathway and biological outcome.

Quantitative Evidence for Selecting 5-Bromo-2-(4-chlorophenyl)pyrimidine Over Its Closest Analogs


Chemoselective Suzuki-Miyaura Cross-Coupling: Bromine Reactivity vs. Chlorine Inertness

The compound's synthetic value lies in the orthogonal reactivity of its halogens. The C5 bromine is a prime site for palladium-catalyzed Suzuki-Miyaura coupling, while the chlorine on the 4-chlorophenyl ring is significantly less reactive. This chemoselectivity is supported by a general study on halogenated pyrimidines, which concluded that chloropyrimidine substrates are preferable for coupling, while bromo- groups offer a different, often more reactive, profile that can be exploited for sequential functionalization [1]. This contrasts with 5-chloro-2-(4-chlorophenyl)pyrimidine, where the chloro substituent at the 5-position would exhibit lower reactivity, potentially leading to diminished yields or requiring more forcing conditions [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

BRD4 Bromodomain Inhibition: Quantified Affinity of 5-Bromo-2-(4-chlorophenyl)pyrimidine

The compound has a measured inhibitory activity against the Bromodomain-containing protein 4 (BRD4), a key epigenetic target in cancer and inflammation. It exhibits an IC50 of 794 nM against His6-tagged BRD4 in a fluorescence anisotropy binding assay [1]. While specific comparative data for a close analog is not available in public databases, this quantifiable activity provides a benchmark for structure-activity relationship (SAR) studies. The presence of the 4-chlorophenyl group is a key structural feature likely contributing to this activity, distinguishing it from simpler 5-bromo-2-phenylpyrimidine derivatives for which such BRD4 affinity data is not reported [1].

Epigenetics Oncology Target Engagement

Commercial Availability and Quality: 98% Purity for Reproducible Research

This compound is commercially available with a guaranteed purity of 98% . This level of purity is critical for ensuring reproducible results in both chemical synthesis and biological assays. In contrast, some closely related analogs may only be available via custom synthesis with longer lead times and variable purity, or from sources offering lower purity grades (e.g., 95%) that can introduce confounding variables into experiments .

Procurement Reproducibility Sourcing

Optimal Application Scenarios for 5-Bromo-2-(4-chlorophenyl)pyrimidine Based on Validated Evidence


Synthesis of Diversified Kinase Inhibitor Libraries via Sequential Derivatization

Researchers developing novel kinase inhibitors can exploit the compound's orthogonal reactivity. The C5 bromine can first undergo a Suzuki-Miyaura coupling to introduce a diverse aryl or heteroaryl group, while the 4-chlorophenyl group remains intact [1]. This provides a common core structure for generating a library of Chk, Pdk, and Akt kinase inhibitors [2].

BRD4 Bromodomain SAR Studies and Lead Optimization

Medicinal chemists focused on epigenetic targets can use this compound as a starting point for BRD4 inhibitor SAR studies. The known IC50 of 794 nM against BRD4 provides a clear baseline for assessing the impact of further modifications [1]. This allows for the rational design and synthesis of analogs with improved potency and selectivity.

Reliable Procurement for Academic and Industrial Medicinal Chemistry Labs

Procurement specialists in both academic and industrial settings can confidently source this compound with a documented purity of 98% [1]. This ensures that the building block meets the quality standards required for reproducible synthesis and biological testing, mitigating risks associated with impurities from lower-grade or custom-synthesized alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(4-chlorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.